1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane
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Overview
Description
1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenylsulfonyl group.
Preparation Methods
The synthesis of 1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of diazaspirodecane with phenylsulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives .
Scientific Research Applications
1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death. This inhibition is achieved through the binding of the compound to the active site of RIPK1, leading to a conformational change that reduces its activity .
Comparison with Similar Compounds
1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- can be compared with other similar compounds such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their potential therapeutic applications.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative with applications in medicinal chemistry.
The uniqueness of 1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(benzenesulfonyl)-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,13-5-2-1-3-6-13)16-12-4-7-14(16)8-10-15-11-9-14/h1-3,5-6,15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETTUDQJUFWYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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